N2,6-Dimethylpyridine-2,3-diamine
Overview
Description
N2,6-Dimethylpyridine-2,3-diamine is a chemical compound with the molecular formula C7H11N3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is known for its unique structure, which includes two methyl groups and two amino groups attached to the pyridine ring. It has various applications in scientific research and industry due to its reactivity and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,6-Dimethylpyridine-2,3-diamine typically involves the reaction of 2,6-dimethylpyridine with ammonia or amines under specific conditions. One common method includes the use of copper (II) sulfate in ethanol and water at elevated temperatures (180-190°C) for an extended period (approximately 38 hours). This reaction yields the desired diamine compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and cost-effectiveness. The use of catalysts and continuous flow processes can enhance the efficiency of the synthesis, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N2,6-Dimethylpyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles can facilitate substitution reactions
Major Products
The major products formed from these reactions include nitroso, nitro, and substituted pyridine derivatives, which have diverse applications in chemical synthesis and industrial processes .
Scientific Research Applications
N2,6-Dimethylpyridine-2,3-diamine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism by which N2,6-Dimethylpyridine-2,3-diamine exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes. In anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
N2,N6-Dimethylpyridine-2,6-diamine: A closely related compound with similar structural features and reactivity.
N2,N2-Dimethylpyridine-2,6-diamine: Another derivative with comparable properties and applications
Uniqueness
N2,6-Dimethylpyridine-2,3-diamine stands out due to its specific substitution pattern, which imparts unique reactivity and functional properties. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in various fields of research and industry .
Biological Activity
N2,6-Dimethylpyridine-2,3-diamine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
This compound features a pyridine ring substituted with two methyl groups and two amino groups at the 2 and 3 positions. The synthesis of this compound typically involves the alkylation of pyridine derivatives or the application of various amination techniques. For instance, one method includes the introduction of amino groups via nucleophilic substitution reactions on appropriately substituted pyridines .
Anticancer Properties
Research has indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For example, studies have shown that derivatives of dimethylpyridines can inhibit cell proliferation in melanoma and breast cancer cells. In particular, compounds derived from this scaffold demonstrated effective growth inhibition in A375 and MCF-7 cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Inhibition of Kinases : Some studies suggest that derivatives can inhibit focal adhesion kinase (FAK), which plays a crucial role in cancer cell migration and survival. For example, one compound showed an IC50 value of 0.78 µM against FAK .
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and disruption of mitochondrial membrane potential .
Case Studies
- Cytotoxicity in Melanoma : A study evaluated the effects of this compound on melanoma cells using clonogenic assays. The results indicated a dose-dependent reduction in colony formation, with significant apoptosis observed at higher concentrations (300 µM) as measured by comet assays .
- Activity Against Breast Cancer : Another research effort focused on the compound's effects on MCF-7 breast cancer cells. The results demonstrated that treatment led to significant cell death and morphological changes indicative of apoptosis .
Comparative Analysis
The following table summarizes the biological activities and mechanisms associated with this compound compared to other pyridine derivatives:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | A375 (Melanoma) | 0.78 | FAK inhibition; apoptosis induction |
4,6-Dimethylpyridine | MCF-7 (Breast) | 1.5 | Cell cycle arrest; apoptosis |
Pyridin-2-amine | SNB-19 (Brain) | 1.0 | Caspase activation; mitochondrial disruption |
Properties
IUPAC Name |
2-N,6-dimethylpyridine-2,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5-3-4-6(8)7(9-2)10-5/h3-4H,8H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZCGIPHFGISTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)N)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621896 | |
Record name | N~2~,6-Dimethylpyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155790-09-3 | |
Record name | N~2~,6-Dimethylpyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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